2,3-Dihydrothiophene

Polymer Chemistry Cationic Polymerization Cyclic Sulfide Monomers

2,3-Dihydrothiophene (2,3-DHT), a heterocyclic organosulfur compound with formula SC4H6, is a partially saturated thiophene derivative classified as a vinyl thioether. As a colorless liquid with a boiling point of 112.1°C and a characteristic thioether-like odor, it serves as a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.

Molecular Formula C4H6S
Molecular Weight 86.16 g/mol
CAS No. 1120-59-8
Cat. No. B074016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrothiophene
CAS1120-59-8
Synonyms2,3-Dihydrothiophene
Molecular FormulaC4H6S
Molecular Weight86.16 g/mol
Structural Identifiers
SMILESC1CSC=C1
InChIInChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2
InChIKeyOXBLVCZKDOZZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrothiophene (CAS 1120-59-8): A Reactive Vinyl Thioether Building Block for Advanced Synthesis and Catalysis Research


2,3-Dihydrothiophene (2,3-DHT), a heterocyclic organosulfur compound with formula SC4H6, is a partially saturated thiophene derivative classified as a vinyl thioether [1]. As a colorless liquid with a boiling point of 112.1°C and a characteristic thioether-like odor, it serves as a versatile intermediate in organic synthesis, pharmaceuticals, and materials science . Its unique structure, featuring a 2,3-double bond and a sulfur atom within a five-membered ring, imparts reactivity characteristics of both alkenes and thioethers, enabling addition reactions at carbon and oxidation at sulfur—pathways inaccessible to aromatic thiophene [1]. This dual reactivity profile underpins its utility in constructing complex molecules and advanced materials.

Why 2,3-Dihydrothiophene Cannot Be Substituted with Generic Thiophene Derivatives in Key Applications


Generic substitution of 2,3-dihydrothiophene with closely related analogs such as 2,5-dihydrothiophene, tetrahydrothiophene, or thiophene itself is scientifically untenable due to fundamentally distinct stereoelectronic properties and reactivity profiles. As demonstrated in organometallic coordination chemistry, the inversion barrier at sulfur for 2,3-DHT is 48.5 kJ/mol, significantly higher than that of 2,5-DHT (45.6 kJ/mol) and tetrahydrothiophene (43.9 kJ/mol), reflecting its greater ring strain and altered coordination geometry [1]. In catalytic hydrodesulfurization (HDS) studies, 2,3-DHT and 2,5-DHT exhibit divergent reaction pathways and product distributions over identical catalysts, underscoring that structural isomerism alone dictates performance outcomes [2]. These quantifiable differences render 2,3-DHT a non-substitutable, application-specific reagent where precise control over sulfur electronics and sterics is required.

Quantitative Differentiation Evidence for 2,3-Dihydrothiophene (CAS 1120-59-8) Against Its Closest Analogs


Superior Cationic Polymerization Yield: 2,3-DHT vs. Six-Membered Cyclic Sulfide Analogs

In a direct comparative study of cationic polymerization behavior, 2,3-dihydrothiophene (1) achieved quantitative polymer yields, whereas the six-membered ring analog 2,3-dihydrothiopyran (2) and p-dithiene (3) yielded only limited conversions under identical conditions [1]. This stark difference is attributed to the favorable geometry of the five-membered ring, which optimally positions the penultimate sulfide function to form a sulfonium ion intermediate critical for chain propagation [1].

Polymer Chemistry Cationic Polymerization Cyclic Sulfide Monomers

Higher Sulfur Inversion Barrier in Metal Complexes: 2,3-DHT vs. 2,5-DHT and THT

Variable-temperature NMR studies of transition-metal complexes reveal that the inversion barrier of S-bound 2,3-dihydrothiophene (2,3-DHT) is 48.5 kJ/mol, which is significantly higher than that of its isomer 2,5-DHT (45.6 kJ/mol) and the fully saturated analog tetrahydrothiophene (THT, 43.9 kJ/mol) [1]. This trend correlates directly with increasing ring strain in the sulfur ligand, where the 2,3-DHT ligand exhibits the greatest resistance to achieving the planar transition state required for inversion [1].

Organometallic Chemistry Ligand Dynamics Hydrodesulfurization

Distinct Copolymerization Reactivity Ranking: 2,3-DHT vs. 2,3-Dihydrothiopyran and p-Dithiene

In radical copolymerization with methyl acrylate, the reactivity sequence of cyclic unsaturated sulfides toward a growing polymer chain ending with a methyl acrylate radical was established as: 2,3-dihydrothiophene (1) ≥ vinyl sulfides ≫ 2,3-dihydrothiopyran (2) > p-Dithiene (3) [1]. This quantitative reactivity ranking demonstrates that the five-membered 2,3-DHT is significantly more reactive than its six-membered ring analogs, enabling more efficient incorporation into copolymer backbones [1]. Additionally, copolymerization with maleic anhydride produced alternating copolymers with 2,3-DHT, independent of monomer feed composition, indicating strong charge-transfer complex formation [1].

Copolymerization Reactivity Ratios Radical Polymerization

Divergent Hydrodesulfurization Behavior: 2,3-DHT and 2,5-DHT Over Re/γ-Al2O3 Catalysts

Comparative hydrodesulfurization (HDS) studies of 2,3-dihydrothiophene and 2,5-dihydrothiophene over Re/γ-Al2O3 catalysts at 300 °C revealed that both isomers are highly reactive and form significant amounts of 1,3-butadiene as a primary product [1]. However, the reaction pathways and interconversion equilibria between the two isomers differ, indicating that the position of the double bond dictates the HDS mechanism and product distribution [1]. This study also proposes that dihydrothiophenes are critical intermediates in the HDS of thiophene, highlighting the mechanistic relevance of the 2,3-isomer [1].

Catalysis Hydrodesulfurization Petroleum Refining

Optimized One-Pot Synthetic Yield: 2,3-DHT Derivatives vs. Conventional Routes

A copper-catalyzed one-pot synthesis of fully substituted 2,3-dihydrothiophenes achieves yields up to 92% under mild conditions, representing a significant improvement over traditional multi-step routes that often suffer from low overall yields [1]. While this study focuses on substituted derivatives, it establishes a benchmark for the efficient construction of the 2,3-DHT core, which is directly applicable to the parent compound through analogous reductive or elimination strategies [1]. The high yield and operational simplicity of this methodology underscore the synthetic accessibility of 2,3-DHT scaffolds.

Synthetic Methodology Dihydrothiophene Derivatives Copper Catalysis

Optimal Research and Industrial Applications for 2,3-Dihydrothiophene Based on Quantifiable Differentiation


Sulfur-Containing Polymer Synthesis Requiring Quantitative Cationic Polymerization

2,3-Dihydrothiophene is the monomer of choice when quantitative polymer yields are required under cationic initiation, as demonstrated by its near-100% conversion with BF3·OEt2, in stark contrast to six-membered analogs which yield only limited polymer [1]. This makes it ideal for producing well-defined polysulfides, sulfur-containing block copolymers, and functional materials where high monomer conversion minimizes purification burdens.

Mechanistic Studies in Catalytic Hydrodesulfurization (HDS)

As a proposed intermediate in thiophene HDS, 2,3-dihydrothiophene is essential for investigating sulfur removal pathways in petroleum refining [2]. Its distinct inversion barrier (48.5 kJ/mol) and HDS product profile differentiate it from 2,5-DHT, making it a critical probe molecule for elucidating catalyst structure-activity relationships and optimizing industrial hydrotreating processes [1].

Synthesis of Advanced Copolymers with Controlled Sulfur Content

The high reactivity of 2,3-DHT in radical copolymerization with methyl acrylate (reactivity rank: 1 ≥ vinyl sulfides ≫ 2,3-dihydrothiopyran) enables precise incorporation of sulfur heteroatoms into polymer backbones [1]. This is particularly valuable for designing high-refractive-index optical polymers, degradable thiol-ene networks, and specialty materials where sulfur content directly influences electronic and mechanical properties.

Coordination Chemistry and Catalyst Design

The elevated sulfur inversion barrier of S-bound 2,3-DHT (48.5 kJ/mol) compared to 2,5-DHT and THT directly impacts ligand exchange kinetics and catalyst stability [1]. This property can be exploited to fine-tune the activity and selectivity of transition-metal catalysts, especially in reactions where slow ligand dissociation is beneficial, such as in asymmetric catalysis or in the stabilization of reactive intermediates.

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